Aminoallyl Labeling Improves Microarray Signal
In a systematic head-to-head comparison of five DNA labeling methods for microarray expression analysis, the aminoallyl labeling method (using aminoallyl-modified nucleotides including aa-dCTP and aa-dUTP) demonstrated a 1.5-fold higher fluorescence signal intensity compared to direct enzymatic incorporation of fluorophore-labeled nucleotides [1]. This signal enhancement translates directly to improved detection sensitivity for low-abundance transcripts.
| Evidence Dimension | Fluorescence signal intensity (arbitrary units, normalized to same input RNA) |
|---|---|
| Target Compound Data | Signal intensity of aminoallyl-labeled cDNA: ~1.5× that of direct labeling method |
| Comparator Or Baseline | Direct labeling with fluorophore-conjugated nucleotides: baseline signal intensity (1.0×) |
| Quantified Difference | 1.5-fold higher signal with aminoallyl method |
| Conditions | Microarray gene expression analysis; cDNA synthesized from total RNA; labeling with Cy3/Cy5 NHS esters for aminoallyl method versus direct incorporation of Cy-dUTP/dCTP |
Why This Matters
Higher signal intensity directly reduces false-negative rates in microarray experiments, enabling reliable detection of low-abundance transcripts without requiring increased starting material.
- [1] Richter A, Schwager C, Hentze S, Ansorge W, Hentze MW, Muckenthaler M. Comparison of fluorescent tag DNA labeling methods used for expression analysis by DNA microarrays. Biotechniques, 2002, 33(3): 620-630. DOI: 10.2144/02333rr05. PMID: 12238772. View Source
